

Introduction: The Significance of Trifluoromethylated Pyridines in Modern Chemistry

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Compound of Interest

Compound Name: (3-(Trifluoromethyl)pyridin-2-yl)methanol

Cat. No.: B143819

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The incorporation of a trifluoromethyl (-CF₃) group into heterocyclic scaffolds, particularly the pyridine ring, is a cornerstone of modern medicinal and agrochemical design.[1][2] The unique electronic properties of the -CF₃ group—its high electronegativity, metabolic stability, and ability to modulate lipophilicity—can profoundly enhance the pharmacological profile of a molecule.[2] [3] **(3-(Trifluoromethyl)pyridin-2-yl)methanol** emerges as a pivotal building block within this chemical space. Its dual functionality, featuring the influential trifluoromethyl group and a reactive hydroxymethyl handle, makes it a versatile intermediate for synthesizing a new generation of complex, bioactive compounds.[3][4][5] This guide provides a detailed exploration of its molecular structure, synthesis, and physicochemical properties, offering a technical resource for researchers in drug discovery and chemical development.

Identifier	Value
IUPAC Name	(3-(Trifluoromethyl)pyridin-2-yl)methanol
Synonyms	2-Hydroxymethyl-3-trifluoromethyl-pyridine[6]
CAS Number	131747-44-9[7]
Molecular Formula	C ₇ H ₆ F ₃ NO
Molecular Weight	177.12 g/mol [8]
Appearance	Off-white solid[4]

Synthesis and Structural Formation

The synthesis of trifluoromethylated pyridines is primarily achieved through two established strategies: the chlorine/fluorine exchange of trichloromethylpyridines or the cyclocondensation of trifluoromethyl-containing building blocks.[1][9] The targeted synthesis of **(3-(Trifluoromethyl)pyridin-2-yl)methanol** typically involves the strategic introduction and subsequent modification of functional groups on a pre-formed trifluoromethylpyridine core.

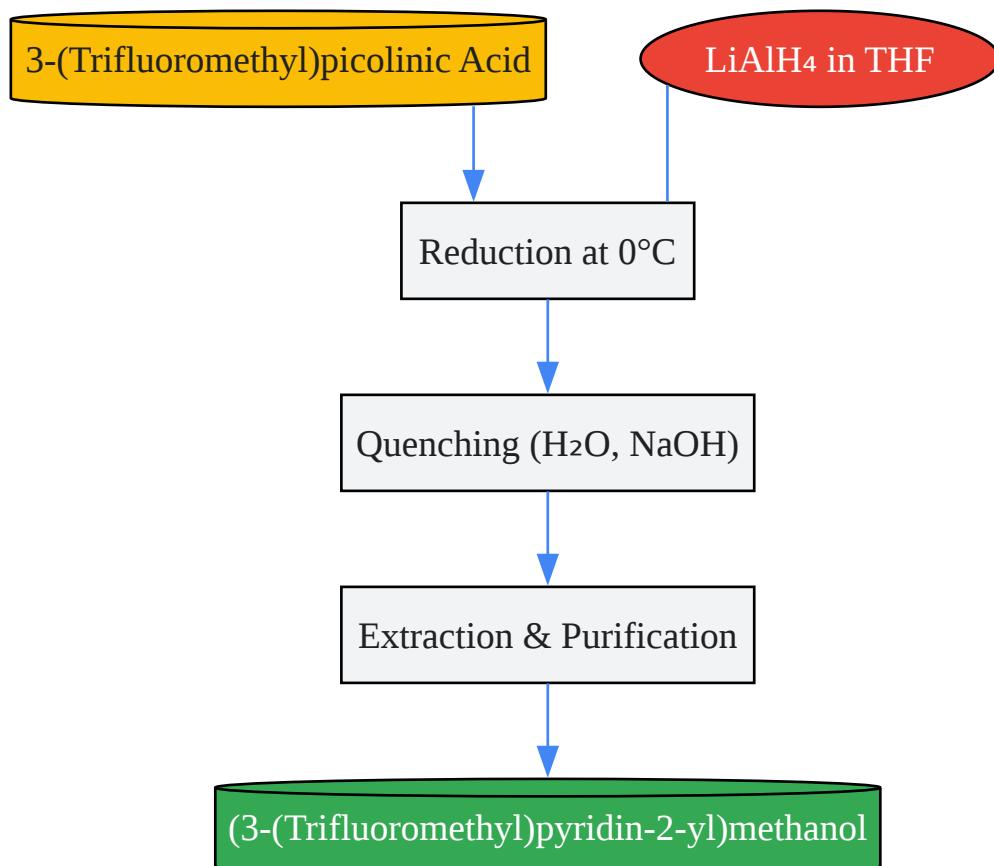
A prevalent synthetic approach begins with the reduction of a corresponding carboxylic acid or ester derivative, such as 3-(trifluoromethyl)picolinic acid. This transformation is commonly achieved using a mild reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent system. The causality behind this choice lies in the need to selectively reduce the carboxyl group without affecting the aromatic pyridine ring or the robust trifluoromethyl group.

Experimental Protocol: Reduction of 3-(Trifluoromethyl)picolinic acid

- Reaction Setup: A solution of 3-(trifluoromethyl)picolinic acid in an anhydrous ether solvent (e.g., tetrahydrofuran, THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Reagent Addition: The flask is cooled in an ice bath (0°C). A solution of lithium aluminum hydride (LiAlH₄) is added dropwise to the stirred solution. This controlled addition is critical to

manage the exothermic reaction.

- Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.
- Quenching: The reaction is carefully quenched by the sequential, slow addition of water, followed by a sodium hydroxide solution to precipitate aluminum salts.
- Extraction and Purification: The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- Final Product: The crude product is purified by column chromatography to yield **(3-(Trifluoromethyl)pyridin-2-yl)methanol** as a solid.



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Caption: Synthetic workflow for **(3-(Trifluoromethyl)pyridin-2-yl)methanol**.

Structural Elucidation: A Spectroscopic Deep Dive

Confirming the molecular structure of **(3-(Trifluoromethyl)pyridin-2-yl)methanol** requires a multi-faceted analytical approach. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry provide definitive evidence of its atomic connectivity and functional group composition.

Molecular Structure

Caption: Chemical structure of **(3-(Trifluoromethyl)pyridin-2-yl)methanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The three aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm), with their specific splitting patterns determined by their coupling with adjacent protons. The methylene protons (-CH₂OH) would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet whose chemical shift is concentration and solvent-dependent.
- ^{13}C NMR: The carbon spectrum will reveal signals for all seven carbon atoms. The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.^[10] The aromatic carbons will resonate in the δ 120-160 ppm range, while the methylene carbon (-CH₂OH) will be found further upfield, typically around δ 60-70 ppm.
- ^{19}F NMR: A single, sharp singlet is expected in the fluorine NMR spectrum, confirming the presence of a single trifluoromethyl group environment.^[10]

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. Key absorption bands would include:

- O-H Stretch: A broad band in the region of $3200\text{-}3600\text{ cm}^{-1}$ is characteristic of the hydroxyl group's stretching vibration, indicative of hydrogen bonding.
- C-H Stretch: Aromatic C-H stretching vibrations appear just above 3000 cm^{-1} , while aliphatic C-H stretches from the methylene group appear just below 3000 cm^{-1} .
- C=C and C=N Stretch: Aromatic ring stretching vibrations are observed in the $1400\text{-}1600\text{ cm}^{-1}$ region.
- C-F Stretch: Strong, characteristic absorption bands for the C-F bonds of the trifluoromethyl group are expected in the $1100\text{-}1350\text{ cm}^{-1}$ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. Under Electron Ionization (EI), the molecular ion peak (M^+) would be observed at m/z 177. Subsequent fragmentation would likely involve the loss of the hydroxymethyl group or cleavage of the trifluoromethyl group.

Property	Value	Source
XLogP3-AA	0.9	[8] [11]
Hydrogen Bond Donor Count	1	[11]
Hydrogen Bond Acceptor Count	5	[11]
Rotatable Bond Count	1	[11]
Topological Polar Surface Area	33.1 \AA^2	[8] [11]

Applications in Drug Development and Agrochemicals

The utility of **(3-(Trifluoromethyl)pyridin-2-yl)methanol** lies in its role as a versatile intermediate.[\[4\]](#) The hydroxymethyl group serves as a reactive site for a variety of chemical transformations, including oxidation to an aldehyde or carboxylic acid, or conversion to a

leaving group for nucleophilic substitution.[3] This allows for its incorporation into larger, more complex molecular architectures.

- **Pharmaceutical Development:** This compound is a key building block for synthesizing active pharmaceutical ingredients (APIs). The trifluoromethyl-pyridine motif is found in drugs targeting a range of conditions, including neurological disorders.[5] The $-CF_3$ group enhances metabolic stability and cell membrane permeability, while the pyridine core can interact with biological targets.
- **Agrochemicals:** In agriculture, this scaffold is used to develop potent and selective pesticides, herbicides, and fungicides.[4][5][12] The unique chemical structure can lead to improved efficacy and, in some cases, more environmentally friendly profiles.[5]

Caption: Application pathways for the core molecule in R&D.

Safety and Handling

As with many fluorinated organic compounds, **(3-(Trifluoromethyl)pyridin-2-yl)methanol** should be handled with care in a laboratory setting. It is presumed to be an irritant to the skin, eyes, and respiratory system.[8][12]

- **Personal Protective Equipment (PPE):** Standard PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is required.
- **Handling:** All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.
- **Storage:** The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

(3-(Trifluoromethyl)pyridin-2-yl)methanol is more than a simple chemical entity; it is a potent and versatile tool in the arsenal of medicinal and agricultural chemists. Its molecular structure, characterized by the electron-withdrawing trifluoromethyl group and the synthetically adaptable hydroxymethyl group, provides a foundation for the development of novel, high-value

compounds. A thorough understanding of its synthesis, spectroscopic signature, and chemical properties is essential for leveraging its full potential in research and development.

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